molecular formula C10H11BrN2 B1376449 7-Bromo-1-isopropyl-1H-indazole CAS No. 1147015-33-5

7-Bromo-1-isopropyl-1H-indazole

Cat. No. B1376449
CAS RN: 1147015-33-5
M. Wt: 239.11 g/mol
InChI Key: MIIPRMTVZGLVFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The nitrogen-containing heterocycles are important building blocks for many bioactive natural products and commercially available drugs . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole scaffolds exhibiting a broad spectrum of pharmacological activities . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .


Physical And Chemical Properties Analysis

The molecular formula of 7-Bromo-1-isopropyl-1H-indazole is C10H11BrN2 . It has a molecular weight of 197.03 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 195.96361 g/mol and the monoisotopic mass is also 195.96361 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Applications

7-Bromo-1-isopropyl-1H-indazole has been explored for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents . The indazole moiety is a common feature in several marketed drugs and is known for its biological activity. Research has shown that indazole derivatives can act as selective inhibitors, potentially useful in targeted cancer therapies .

Pharmacology: Treatment of Respiratory Diseases

This compound is also being studied for its role in pharmacology, especially as a selective inhibitor of phosphoinositide 3-kinase δ, which is implicated in the treatment of respiratory diseases . Its ability to modulate this kinase could lead to new treatments for conditions like asthma and chronic obstructive pulmonary disease.

Chemical Research: Synthetic Methodologies

In chemical research, 7-Bromo-1-isopropyl-1H-indazole is valuable for developing synthetic methodologies. It serves as a building block for creating various indazole derivatives through transition metal-catalyzed reactions and reductive cyclization reactions . These synthetic routes are crucial for producing compounds with potential pharmacological activities.

Industrial Chemistry: Material Precursor

Indazole derivatives, including 7-Bromo-1-isopropyl-1H-indazole, find applications in industrial chemistry as precursors for materials synthesis . Their structural motifs are integral to functional molecules used in a range of everyday applications, from dyes to advanced materials.

Material Science: Functional Molecules

The compound’s role extends to material science, where it contributes to the development of functional molecules. Its incorporation into larger molecular frameworks can lead to materials with unique properties, useful in electronics, photonics, and nanotechnology .

Environmental Impact: Green Chemistry

Lastly, the environmental impact of synthesizing and utilizing 7-Bromo-1-isopropyl-1H-indazole is an area of interest. Researchers are investigating greener synthesis methods that minimize harmful byproducts and reduce the ecological footprint of chemical production .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future direction in this field could involve the development of novel indazole derivatives with improved biological activities and safety profiles .

properties

IUPAC Name

7-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPRMTVZGLVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-isopropyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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